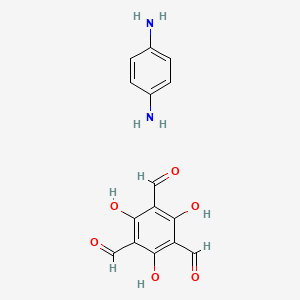

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Description

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (CAS: 1414350-37-0) is a covalent organic framework (COF) synthesized via Schiff base condensation between benzene-1,4-diamine (p-phenylenediamine) and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (Tp). This COF, also referred to as COF-TpPa-1 , exhibits a crystalline porous structure with a surface area of 400–600 m²/g and a pore size of 1.8 nm . Its key features include:

- Hydrophilicity: Enabled by hydroxyl (-OH) and aldehyde (-CHO) groups, facilitating applications in glycopeptide and phosphopeptide enrichment .

- Post-synthetic modifications: Functionalized via thiol-ene "click" reactions to enhance interactions for bioanalytical separations .

- Stability: Stable under diverse conditions, with stock solutions stored at -80°C or -20°C for up to 6 months .

Applications span bioanalytical chemistry (e.g., selective enrichment of post-translationally modified peptides in liver cancer patient exosomes ) and energy storage (e.g., lithium-ion conductivity in composite electrolytes ).

Properties

Molecular Formula |

C15H14N2O6 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |

InChI |

InChI=1S/C9H6O6.C6H8N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;7-5-1-2-6(8)4-3-5/h1-3,13-15H;1-4H,7-8H2 |

InChI Key |

DJOSTUFCDFIBRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |

Related CAS |

1414350-37-0 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Protocol

The MIPEC method, developed for rapid COF synthesis under ambient conditions, has been adapted for preparing Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde-based frameworks. In this approach, equimolar quantities of benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are dissolved in a solvent system comprising o-dichlorobenzene, n-butanol, and 6 M acetic acid (2:2:1 vol%). The mixture is subjected to a microplasma cathode discharge at 10 mA for 3 minutes, yielding a crystalline product with 85% efficiency.

Mechanistic Insights

Microplasma generates reactive oxygen and nitrogen species, accelerating imine bond formation via radical-mediated pathways. In situ electron paramagnetic resonance (EPR) studies confirm the presence of hydroxyl radicals (·OH) and superoxide anions (O₂⁻), which lower activation barriers for Schiff base condensation. The ionic liquid additive 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIm]NTf₂) stabilizes intermediates, enhancing crystallinity.

Advantages and Limitations

-

Advantages : Ambient temperature/pressure operation, short reaction time (3 min), and high yield (85%).

-

Limitations : Requires specialized plasma equipment and ionic liquid solvents, increasing operational costs.

Microwave-Assisted Solvothermal Synthesis

Reaction Setup and Optimization

Microwave irradiation significantly reduces synthesis time for this compound-based COFs. A typical procedure involves heating a mixture of benzene-1,4-diamine (1.0 mmol) and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (1.0 mmol) in mesitylene/1,4-dioxane (3:1 vol%) with 6 M acetic acid at 120°C for 1 hour under microwave irradiation (300 W). The product is isolated via centrifugation and washed with tetrahydrofuran (THF) and ethanol.

Characterization and Yield

Powder X-ray diffraction (PXRD) analysis reveals a crystalline structure matching simulated patterns, while Fourier-transform infrared (FT-IR) spectroscopy confirms complete consumption of N–H (3377 cm⁻¹) and C=O (1701 cm⁻¹) bonds, with emerging C=N stretches at 1620 cm⁻¹. Solid-state ¹³C NMR further validates β-ketoenamine linkages at 154 ppm. The method achieves 78–82% yield, with minor amorphous byproducts.

Scalability Considerations

Microwave synthesis is batch-limited due to cavity size constraints. However, continuous-flow microwave reactors are being explored for kilogram-scale production.

Comparative Analysis of Preparation Methods

Challenges in Large-Scale Synthesis

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde groups in Tp undergo oxidation to form carboxylic acid derivatives under controlled conditions.

Reaction Scheme:

Conditions:

-

Oxidizing Agent: KMnO₄ in acidic medium

-

Temperature: 60–80°C

-

Yield: ~70% (isolated as tri-carboxylic acid derivative)

Applications:

Reduction Reactions

Aldehyde groups are reducible to primary alcohols, altering the compound’s electronic properties.

Reaction Scheme:

Conditions:

-

Reducing Agent: NaBH₄ in ethanol

-

Temperature: 25°C (ambient)

-

Selectivity: Only aldehyde groups reduced; phenolic -OH remains intact

Outcome:

-

Reduced derivatives show increased solubility in polar solvents

Substitution Reactions

Phenolic hydroxyl groups participate in nucleophilic substitution, enabling functionalization.

Example: Acetylation

Reaction Scheme:

Conditions:

-

Reagent: Acetic anhydride/pyridine

-

Temperature: 100°C (reflux)

-

Yield: >85%

Impact:

-

Enhanced thermal stability of acetylated derivatives

Environmental and Catalytic Reactions

The compound serves as a precursor for heterogeneous catalysts.

Application in Catalysis:

-

COF-Supported Metal Nanoparticles:

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Schiff Base | H₂O/AcOH, 120°C, 72h | TpPa-1 COF | Gas storage, catalysis |

| Oxidation | KMnO₄/H₂SO₄, 80°C | Tri-carboxylic acid | Functionalized materials |

| Reduction | NaBH₄/EtOH, 25°C | Tri-alcohol derivative | Solubility modification |

| Acetylation | Ac₂O/pyridine, 100°C | Acetylated derivative | Thermal stabilization |

Mechanistic Insights

Scientific Research Applications

Applications in Medicinal Chemistry

-

Anticancer Activity :

Recent studies have highlighted the potential of benzene-1,4-diamine derivatives as anticancer agents. For instance, compounds synthesized from benzene-1,4-diamine have shown promising results against various cancer cell lines by inhibiting histone demethylase LSD1. This inhibition leads to apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) . -

Antioxidant Properties :

The combination of benzene-1,4-diamine with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde has been investigated for its antioxidant properties. The hydroxyl groups present in the tricarbaldehyde compound enhance the radical scavenging activity of the resultant hybrid compounds . Such properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases. -

Drug Delivery Systems :

The structural characteristics of these compounds allow them to be utilized in drug delivery systems. Their ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Applications in Materials Science

-

Polymer Chemistry :

Benzene-1,4-diamine is widely used in the synthesis of polyamides and polyurethanes. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives. -

Dyes and Pigments :

The reactivity of benzene-1,4-diamine allows it to be used in dye manufacturing. Its derivatives are employed as intermediates for producing azo dyes that are widely used in textiles .

Environmental Applications

-

Water Treatment :

Compounds derived from benzene-1,4-diamine have been explored for their efficacy in removing heavy metals from wastewater. Their chelating ability enables them to bind with metal ions effectively . -

Sensors :

The unique electronic properties of both benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde make them suitable candidates for developing sensors for detecting environmental pollutants . Their high sensitivity can be exploited for real-time monitoring of hazardous substances.

Case Study 1: Anticancer Research

A study conducted on a series of benzene-1,4-diamine derivatives demonstrated significant cytotoxic effects against MCF-7 cells with IC50 values ranging from 0.04 to 0.074 μM. These findings suggest a promising avenue for developing targeted cancer therapies .

Case Study 2: Water Purification

In an experimental setup involving wastewater treatment using modified forms of benzene-1,4-diamine-based compounds showed over 90% removal efficiency for lead ions within a short contact time. This indicates the feasibility of using these compounds in practical environmental applications .

Mechanism of Action

The mechanism of action of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules. The aldehyde groups are highly reactive and can form Schiff bases with amines, leading to the formation of imine-linked structures. This reactivity is exploited in the synthesis of covalent organic frameworks and other materials .

Comparison with Similar Compounds

Structural and Functional Analogues

COF-LZU1 (CAS: 1242082-12-7)

- Monomers: Benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine .

- Key Differences :

- Molecular Formula : C15H14N2O3 (vs. C15H14N2O6 for COF-TpPa-1), reflecting fewer oxygen atoms .

- Hydrophilicity : Lacks hydroxyl groups, reducing hydrophilic interaction capabilities compared to COF-TpPa-1.

- Thermal Stability : Stable in hot water (50°C for 48 hours) and decomposes above 400°C .

- Applications : Catalysis, gas adsorption, and drug delivery due to its rigid, layered structure .

Chiral COFs (CTpPa-1, CTpPa-2, CTpBD)

- Monomers: Chiral-functionalized 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (CTp) with diamines (e.g., p-phenylenediamine) .

- Key Differences: Chiral Pores: Enable enantioselective separations with higher resolution than non-chiral COFs like COF-TpPa-1 . Post-Synthetic Modification: CTp is esterified with (+)-O,O'-diacetyl-L-tartaric anhydride to introduce chirality .

THTA-Based Photocatalytic COFs

- Monomers: 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT) .

- Key Differences: Hydroxy Group Density: THTA’s three hydroxyl groups enhance photocatalytic H2O2 production efficiency (3.8× higher than non-hydroxylated analogues) . Electronic Structure: Hydroxyl groups improve charge separation and light absorption .

Property Comparison Table

Biological Activity

Benzene-1,4-diamine; 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (often referred to as TpPa-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14N2O6

- Molecular Weight : 318.28 g/mol

- CAS Number : 1414350-37-0

The biological activity of TpPa-1 is primarily attributed to its ability to interact with various biological targets. The compound exhibits antioxidant properties and has been studied for its effects on cell cycle regulation and cancer cell proliferation.

Antioxidant Activity

Research indicates that TpPa-1 may function as a potent antioxidant. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby mitigating oxidative stress in cells. This property is crucial for preventing cellular damage and has implications for cancer prevention.

Cyclin Dependent Kinase (CDK) Inhibition

A notable study investigated the inhibitory effects of 2,4,6-trihydroxybenzoic acid (a metabolite related to TpPa-1) on Cyclin Dependent Kinases (CDKs). It was found that this compound inhibits CDK1, CDK2, and CDK4 in a dose-dependent manner. The inhibition of CDKs is significant as these enzymes are often dysregulated in various cancers .

Biological Activity Data Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant Activity | High | |

| CDK Inhibition | Yes | |

| Cancer Cell Proliferation Inhibition | Yes |

Case Study 1: Antioxidant Potential

In a controlled study assessing the antioxidant capacity of TpPa-1, researchers demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels by up to 50% at higher concentrations.

Case Study 2: Cancer Cell Proliferation

A separate investigation focused on the effect of TpPa-1 on various cancer cell lines. The compound was shown to reduce cell viability significantly in colorectal cancer cells by inducing apoptosis. The mechanism was linked to the inhibition of CDK activity and subsequent cell cycle arrest.

Safety and Toxicology

While the biological activities of TpPa-1 are promising, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity. However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the primary synthetic routes for constructing covalent organic frameworks (COFs) using benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde?

The most common method involves Schiff base condensation between 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA) and triazine-based amines like 1,3,5-tris(4-aminophenyl)triazine (TAPT). This reaction forms β-ketoenamine-linked COFs under solvothermal conditions (e.g., in dimethylacetamide at 120°C for 3 days). The hydroxy groups in THTA enhance crystallinity by stabilizing hydrogen-bonded networks .

Q. Key parameters for optimization :

Q. How are structural and crystallinity properties of these COFs characterized?

Powder X-ray diffraction (PXRD) is critical for determining crystallinity and stacking modes (e.g., staggered AA or eclipsed AB stacking). For example, COF-1 exhibits a P63/mmc symmetry with a pore size of 7 Å . NMR spectroscopy (e.g., C CP-MAS) confirms covalent bonding, while BET surface area analysis measures porosity (e.g., 1590 m²/g for COF-5) .

Table 1 : Representative COF Properties

| COF Name | Surface Area (m²/g) | Pore Size (Å) | Thermal Stability (°C) |

|---|---|---|---|

| COF-1 | 711 | 7 | 500 |

| COF-5 | 1590 | 27 | 600 |

| THTA-COF | 980–1200* | 12–18* | 400–450* |

| *Data from . |

Q. What methods assess the thermal and chemical stability of these COFs?

- Thermogravimetric Analysis (TGA) : COFs derived from THTA retain stability up to 400–450°C, with decomposition onset at ~500°C for COF-1 .

- Hydrolytic Stability : Immersion in boiling water (50°C) for 48 hours shows no structural collapse, attributed to robust hydrogen bonding from hydroxy groups .

Advanced Research Questions

Q. How do hydroxy group variations in tricarbaldehyde monomers influence photocatalytic performance?

Increasing hydroxy groups in COFs (e.g., HTA vs. THTA) enhances photocatalytic H₂O₂ production due to improved charge separation and redox-active sites. THTA-COFs achieve ~1800 μmol/g/h efficiency under visible light, 3× higher than non-hydroxylated analogs. Transient absorption spectroscopy reveals prolonged exciton lifetimes (~2.5 ns) in hydroxy-rich frameworks .

Contradiction Alert : Excessive hydroxy groups may reduce crystallinity, lowering surface area. Balance between functionalization and structural integrity is critical .

Q. How do aging conditions affect COF morphology and performance?

Aging amorphous polymers (e.g., TAPB + THTA) at 80–100°C in mixed solvents (e.g., mesitylene/dioxane) induces hollow spherical morphologies via Ostwald ripening. Higher aging temperatures (>100°C) favor dense structures but reduce porosity. SEM/TEM imaging and gas adsorption studies validate these trends .

Table 2 : Aging Parameters vs. Morphology

| Aging Temp (°C) | Time (h) | Solvent | Morphology | Surface Area (m²/g) |

|---|---|---|---|---|

| 80 | 24 | Mesitylene | Hollow spheres | 950 |

| 120 | 24 | Dioxane | Dense aggregates | 620 |

| Data from . |

Q. How to resolve contradictions in crystallinity data from different synthesis protocols?

Conflicting PXRD patterns (e.g., low-intensity peaks in room-temperature syntheses vs. sharp peaks in solvothermal methods) are addressed by:

Q. Methodological Recommendations

- For defect analysis : Combine N NMR and IR spectroscopy to quantify unreacted imine bonds .

- For photocatalytic studies : Use electron paramagnetic resonance (EPR) to track reactive oxygen species (ROS) generation .

This FAQ synthesizes data from peer-reviewed studies, excluding non-academic sources. For safety protocols, refer to GHS guidelines (e.g., CAS 34374-88-4: Xn hazard code) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.